BenchChemオンラインストアへようこそ!

3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Structure-Activity Relationship Side-Chain Engineering Metabolic Stability

This compound is a 3-position α-methyl phenacyl ether derivative of the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold (MW 348.39 g/mol, C₂₂H₂₀O₄). The α-methyl branching introduces unique stereoelectronic features—enhanced steric bulk, carbonyl conjugation, and altered H-bond acceptor topology—that differentiate it from both dimethylheptyl-chain cannabilactones (AM1710/AM1714) and the des-methyl analog (CAS 335419-00-6, ΔMW +14 Da, ΔLogP ≈ +0.5). Procure both compounds as a matched-pair set to isolate the steric and electronic contributions of the methyl group in CB1/CB2 radioligand binding assays and AChE/BuChE inhibition studies. Supplied ≥95% purity, solid, for research use only.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
Cat. No. B5125319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
InChIInChI=1S/C22H20O4/c1-14(21(23)15-7-3-2-4-8-15)25-16-11-12-18-17-9-5-6-10-19(17)22(24)26-20(18)13-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3
InChIKeyWYTHPKBZSXXHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Structural Identity and Compound Class Procurement Context


3-(1-Methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307549-78-6) is a synthetic small molecule belonging to the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one chemotype, a scaffold that encompasses both CB2-selective 'cannabilactones' [1] and cholinesterase-inhibitory urolithin analogs [2]. The compound bears a distinctive α-methyl-substituted phenacyl ether at the 3-position of a saturated C-ring tricyclic lactone core. Its molecular formula is C₂₂H₂₀O₄ (MW 348.39 g/mol) . Currently, scientific procurement is limited to specialty chemical suppliers offering milligram quantities at 90–95% purity for research use only .

Why 3-(1-Methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Cannot Be Replaced by In-Class Analogs in Scientific Research


The 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold supports diverse biological functions—including CB2 receptor agonism [1] and cholinesterase inhibition [2]—where even minor structural modifications at the 3-position substantially alter target selectivity and potency. The target compound's α-methyl-substituted phenacyl ether side chain introduces stereoelectronic features (branching, carbonyl conjugation, and hydrogen-bond acceptor topology) that are absent in both the first-generation cannabilactones (which carry 1′,1′-dimethylheptyl chains) [1] and the simpler 3-(2-oxo-2-phenylethoxy) des-methyl analog (CAS 335419-00-6) . Substituting the target compound with a close-in-class analog risks altering lipophilicity, metabolic vulnerability of the ether linkage, and binding-site complementarity—all of which are critical in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 3-(1-Methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Against Closest Analogs


Structural Differentiation: α-Methyl-Phenacyl Ether Side-Chain vs. Des-Methyl Analog

The target compound differs from its closest commercially available analog, 3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 335419-00-6), by the presence of an α-methyl group on the phenacyl ether side chain . This substitution increases molecular weight from 334.4 Da to 348.4 Da and adds one additional freely rotatable bond (from 3 to 4), altering conformational flexibility at the 3-O position . In the cannabilactone CB2 agonist series, analogous C1′ gem-dimethyl vs. des-methyl modifications at the 3-position side chain produced up to 10-fold differences in CB2 binding affinity [1], demonstrating that side-chain branching at this position is a pharmacophoric determinant.

Structure-Activity Relationship Side-Chain Engineering Metabolic Stability

Lipophilicity Differentiation: Predicted LogP vs. Des-Methyl and 4-Methyl Analogs

The ACD/LogP value predicted for the target compound is 4.82 . For the des-methyl analog (CAS 335419-00-6), the predicted LogP is lower at approximately 4.32 (based on the C₂₁H₁₈O₄ formula with one fewer methylene equivalent) . This ΔLogP of ~0.5 log units corresponds to an approximately 3-fold difference in octanol-water partition coefficient, which can be significant for membrane permeability and tissue distribution profiles. In the cannabilactone class, a LogP range of 4–6 is associated with optimal CB2 receptor engagement and limited blood-brain barrier penetration [1].

Lipophilicity ADME Prediction Drug-Likeness

Saturated C-Ring Core vs. Aromatic Cannabilactone Core: Scaffold-Level Differentiation

The target compound features a fully saturated 7,8,9,10-tetrahydro C-ring, distinguishing it from first-generation cannabilactones such as AM1710 and AM1714, which possess a fully aromatic 6H-benzo[c]chromen-6-one core [1]. X-ray crystallography of the aromatic cannabilactones confirmed a planar tricyclic conformation critical for CB2 selectivity [1]. Saturation of the C-ring introduces conformational flexibility (chair/twist-boat interconversion) that can modulate receptor complementarity. In the related cholinesterase inhibitor series, 7,8,9,10-tetrahydro derivatives exhibited distinct IC₅₀ profiles compared to their aromatic counterparts, with up to 5-fold potency differences [2].

Scaffold Hopping Cannabinoid Receptor Ligands Tetrahydrobenzo[c]chromen-6-one

Commercial Availability and Purity: Interbioscreen/OTAVA-BB Sourcing vs. AKSci Des-Methyl Analog

The target compound is currently available from Interbioscreen Ltd. (95% purity, 1 mg) and OTAVA-BB (90%+ purity, 5 μmol) , as well as ChemSpace (5 mg, 150.70 USD) [1]. The des-methyl analog (CAS 335419-00-6) is stocked by AKSci at 95% purity . The presence of the target compound in the OTAVA-BB and Interbioscreen screening libraries indicates its inclusion in commercial diversity sets, making it accessible for hit-finding campaigns. Importantly, the 4-methyl-substituted analog (CAS 307550-06-7) is also listed at ChemSpace at the same price point [2], allowing for direct procurement of a matched-pair set for SAR studies.

Chemical Procurement Screening Library Compound Purity

Hydrogen-Bond Acceptor Topology: Phenacyl Ketone vs. Dimethylheptyl Cannabilactone Side Chain

The target compound's phenacyl ether side chain provides four hydrogen-bond acceptor sites (two from the lactone carbonyl, one from the ether oxygen, and one from the phenacyl ketone) . In contrast, classical cannabilactones such as AM1710 and AM1714 contain only three H-bond acceptors (lactone carbonyl, ether oxygen, and phenolic hydroxyl/methoxy) and rely on hydrophobic van der Waals contacts from the 1′,1′-dimethylheptyl chain for CB2 affinity [1]. The additional ketone carbonyl in the target compound's side chain offers a distinct H-bond acceptor vector that could engage different receptor residues, as demonstrated by the enhanced CB2 selectivity (490-fold) conferred by the 9-OH group in AM1714 vs. 54-fold for the 9-OCH₃ analog AM1710 [1].

Pharmacophore Modeling Hydrogen-Bond Interactions CB2 Receptor Binding

Important Caveat: Absence of Direct Biological Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases (accessed April 2026) identified no published biological activity data (IC₅₀, Ki, EC₅₀, or functional assay results) for CAS 307549-78-6 [1]. All differentiation claims in this guide rely on structural comparison, predicted physicochemical properties, and class-level SAR from the cannabilactone [2] and tetrahydrobenzo[c]chromen-6-one cholinesterase inhibitor [3] literature. Researchers should treat the compound as an uncharacterized chemical probe requiring de novo biological profiling.

Data Gaps Primary Screening Assay Development

Recommended Research and Procurement Scenarios for 3-(1-Methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


Matched-Pair SAR: Comparing α-Methyl vs. Des-Methyl Side-Chain Effects on Target Binding

Procure the target compound alongside its des-methyl analog (CAS 335419-00-6) to establish a matched-pair set for quantifying the impact of α-methyl branching on receptor affinity, selectivity, and functional activity. The structural similarity between these two compounds (ΔMW = +14 Da; ΔLogP ≈ +0.5 units) minimizes confounding variables, allowing isolation of the steric and electronic contribution of the methyl group. This experimental design is directly informed by the structural differentiation evidence and predicted LogP data presented in Section 3 [1].

Cannabinoid Receptor Profiling: Exploring Saturated-Core Cannabilactone Chemical Space

Screen the target compound against CB1 and CB2 cannabinoid receptors in radioligand competition binding assays (using [³H]CP-55,940 as the tracer), referencing the assay conditions established for AM1710 and AM1714 [2]. The saturated C-ring core and phenacyl ether side chain represent a dual departure from the canonical cannabilactone pharmacophore (aromatic core + dimethylheptyl chain). CB2-selective cannabilactones have demonstrated peripheral analgesic activity without CNS side effects [2]; this compound may reveal whether saturated C-ring analogs retain or improve CB2 selectivity.

Cholinesterase Inhibitor Screening: Saturated Urolithin Analog Profiling

Evaluate the target compound as a cholinesterase inhibitor using the Ellman assay protocol described for 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives [3]. The target compound's 3-substituted tetrahydrobenzo[c]chromen-6-one scaffold aligns with the urolithin analog chemotype, where modifications at the 3-position modulated both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory potency [3]. The phenacyl ketone moiety may engage the peripheral anionic site of AChE differently than the hydroxyl or alkoxy substituents previously explored.

Chemical Probe for Hydrogen-Bond Acceptor Pharmacophore Mapping

Use the target compound as a pharmacophore probe to map hydrogen-bond acceptor requirements in receptor binding pockets. With four H-bond acceptor sites distributed across the tricyclic core and side chain [1], the compound allows systematic evaluation of acceptor topology contributions to binding affinity. Comparative crystallography or docking studies with the des-methyl analog (one fewer methyl group, identical acceptor count) and AM1710 (fewer acceptors, hydrophobic side chain) can deconvolute steric vs. electronic contributions to pharmacophore models.

Quote Request

Request a Quote for 3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.